3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O2S/c1-3-2-16-7-12-5(8(9,10)11)4(6(14)15)13(3)7/h2H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBRRBURKCMCOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(N12)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858613 | |
| Record name | 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368302-66-2 | |
| Record name | 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid typically involves the reaction of thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone. The reaction proceeds through a series of steps including cyclization and substitution reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl derivatives.
Substitution: Formation of substituted imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including photoelectric and luminescent materials
Mechanism of Action
The mechanism of action of 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest. This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazo[2,1-b]thiazole Core
Ethyl 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate
- Structure : Ethyl ester derivative of the target compound.
- Key Differences : The carboxylic acid (-COOH) is replaced with an ethyl ester (-COOEt).
- Properties :
- Applications : Intermediate in synthesis; ester groups are often used to improve cell membrane permeability in prodrugs .
3-Methyl-6-Phenylimidazo[2,1-b]thiazole (mpmt)
- Structure : Phenyl group at position 6 instead of -CF₃.
- Key Differences : Lacks electron-withdrawing -CF₃ and -COOH groups.
- Properties :
- Applications : Coordination chemistry; less relevant in medicinal chemistry due to absence of polar functional groups .
6-(4-Nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole Derivatives
Functional Group Modifications
5-Nitrofuran-Tagged Imidazo[2,1-b]thiazoles
- Structure : Features a 5-nitrofuran substituent (e.g., compound 4j–4m in ).
- Key Differences : Nitrofuran group enhances redox activity, enabling antimicrobial effects.
- Properties :
- Applications: Antibacterial agents; outperforms non-nitrofuran analogs in potency .
6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde
- Structure : Carbaldehyde (-CHO) at position 5 instead of -COOH.
- Key Differences : Aldehyde group is more reactive, enabling Schiff base formation.
- Properties: Lower solubility in aqueous media compared to the carboxylic acid. Potential for covalent binding to biological targets .
- Applications : Intermediate in synthesizing hydrazones or thiosemicarbazones for anticancer studies .
Fluorinated Analogs
2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile
- Structure : Nitrile (-CN) replaces -COOH.
- Key Differences : Nitrile group enhances metabolic stability and lipophilicity.
- Properties :
- Applications : Building block for kinase inhibitors; nitriles are common in FDA-approved drugs .
Trifluoromethylated Imidazo[4,5-b]pyridines
Biological Activity
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antiproliferative, and antitubercular properties, supported by data tables and relevant research findings.
- Molecular Formula : C7H5F3N2OS
- Molecular Weight : 224.19 g/mol
- CAS Number : 1823520-39-3
Antibacterial Activity
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit notable antibacterial properties. A study demonstrated that various derivatives of imidazo[2,1-b]thiazole, including those with trifluoromethyl substitutions, showed enhanced activity against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Derivatives
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.008 - 0.046 | Staphylococcus aureus, Escherichia coli |
| Reference Drug (Ampicillin) | 0.5 - 1.0 | Various |
In vitro studies have shown that the compound exhibits Minimum Inhibitory Concentration (MIC) values ranging from to , indicating its potency compared to traditional antibiotics like ampicillin and streptomycin .
Antiproliferative Activity
The antiproliferative effects of imidazo[2,1-b]thiazole derivatives have been explored in various cancer cell lines. A series of studies reported that these compounds demonstrated significant cytotoxicity against several cancer types.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa (cervical carcinoma) | 1.4 - 4.2 |
| Reference Drug (Doxorubicin) | HeLa | 0.05 |
The compound's IC50 values suggest strong antiproliferative activity against human cervix carcinoma cells, with values in the submicromolar range .
Antitubercular Activity
Recent studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives as anti-tuberculosis agents. The compound has been assessed for its effectiveness against Mycobacterium tuberculosis.
Table 3: Antitubercular Activity
| Compound | MIC (μM) | Resistance Type |
|---|---|---|
| This compound | 0.0625 - 2.5 | Mono-drug resistant |
| Reference Drug (Rifampicin) | <0.001 | Multi-drug resistant |
The compound exhibited low nanomolar potency against both replicating and drug-resistant strains of M. tuberculosis, indicating its potential as a therapeutic agent for tuberculosis .
Case Studies and Research Findings
A comprehensive study evaluated the intracellular activity of imidazo[2,1-b]thiazole derivatives in macrophages, demonstrating that these compounds could effectively penetrate cells and exert their antibacterial effects from within . Another investigation focused on the structural optimization of these compounds to enhance their biological activity further.
Q & A
Q. What are the established synthetic methodologies for 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves two strategies:
- Traditional approach : Reacting 2-amino-thiazole derivatives with α-haloketones under acidic conditions (e.g., H₂SO₄ or FeCl₃). However, acid-sensitive substituents require modified protocols to avoid degradation .
- One-pot synthesis : Utilizing imidazole-2-thiones, isocyanides, and diethyl azodicarboxylate (DEAD) at room temperature, which avoids harsh conditions and achieves yields >60% .
- Microwave-assisted synthesis : Reduces reaction time from hours (conventional heating) to 10–15 minutes while improving yields, particularly for derivatives like 5-{[2-(trifluoromethyl)-6-arylimidazo[2,1-b][1,3,4]thiadiazol-5-yl]methylene}thiazolidine-2,4-dione .
Q. How is structural characterization of this compound and its derivatives validated?
Key analytical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments (e.g., trifluoromethyl groups show distinct shifts at ~110–120 ppm in ¹³C NMR) .
- IR spectroscopy : Identifies functional groups like carboxylic acids (C=O stretch at ~1700 cm⁻¹) and C-F bonds (1000–1300 cm⁻¹) .
- Elemental analysis : Validates purity by comparing calculated vs. observed C, H, N content .
Intermediate Research Questions
Q. What methodologies are used to evaluate the antitubercular activity of this compound?
- Microplate Alamar Blue Assay (MABA) : Measures minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv. Derivatives like 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid exhibit MIC values <1 μM, indicating potent inhibition of pantothenate synthase, a key enzyme in bacterial CoA biosynthesis .
- Enzyme inhibition assays : Quantify IC₅₀ values using recombinant Mtb pantothenate synthase, with results cross-validated via molecular docking to identify binding interactions .
Q. How do substituent modifications impact biological activity?
- Trifluoromethyl vs. pentafluorosulfanyl groups : SF₅-substituted analogs show enhanced lipophilicity (clogP ~4.5) and improved MIC values (0.004 μM) compared to CF₃ derivatives, likely due to stronger hydrophobic interactions with enzyme pockets .
- Carboxylic acid vs. amide derivatives : Amidation with 4-iodobenzylamine improves cell permeability while retaining target affinity, as shown in in vitro intracellular efficacy studies .
Advanced Research Questions
Q. How can contradictory data on synthetic yields or bioactivity be resolved?
- Reaction condition optimization : For example, microwave irradiation (80°C, 15 min) vs. conventional heating (reflux, 15 h) can lead to yield discrepancies due to differences in reaction kinetics and side-product formation .
- Batch-to-batch variability : Impurities in starting materials (e.g., α-haloketones) may affect reproducibility. LC-MS monitoring of intermediates is recommended .
- Biological assay standardization : Variability in Mtb strain susceptibility or culture conditions necessitates internal controls (e.g., isoniazid as a reference drug) .
Q. What computational strategies support the design of novel derivatives?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability for in vivo applications .
- Molecular docking : Identifies key interactions (e.g., hydrogen bonding with Mtb pantothenate synthase residues Asp149 and His47) to guide substituent selection .
- QSAR models : Correlate substituent electronegativity (e.g., CF₃, SF₅) with antitubercular activity to prioritize synthetic targets .
Q. How is stereochemical complexity addressed in derivatives?
- Chiral centers and conformational isomerism : For compounds like perhydroimidazo[1,5-c]thiazole derivatives, ¹H NMR coupling constants and NOESY spectra resolve stereoisomers arising from restricted C-N bond rotation or chirality at specific carbons .
- X-ray crystallography : Resolves absolute configurations, as demonstrated for imidazo[2,1-b]thiazole-5-carboxamide derivatives bound to target enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
